molecular formula C31H32N6O7S2 B2593862 ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393817-96-4

ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2593862
CAS No.: 393817-96-4
M. Wt: 664.75
InChI Key: XETVBZOXWSZBKG-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a triazole ring, a benzothiophene moiety, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Benzothiophene Moiety: This step might involve a coupling reaction, such as Suzuki-Miyaura coupling, to attach the benzothiophene ring to the triazole core.

    Functional Group Modifications: Introduction of the formamido and nitrophenyl groups can be done through nucleophilic substitution or amide bond formation reactions.

    Final Esterification: The ethyl ester group is typically introduced in the final step through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the benzothiophene moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole or benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds or triazole derivatives.

Medicine

Medicinally, this compound could be investigated for its potential as a drug candidate. The triazole ring is known for its antimicrobial properties, and the benzothiophene moiety is found in several bioactive compounds.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties due to its complex structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by binding to their active sites. The triazole ring could interact with metal ions in enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-aminophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in ethyl 2-{2-[(5-{[(3-methoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate makes it unique, as it can undergo specific reactions that other similar compounds cannot, such as reduction to an amine, which can further participate in various chemical transformations.

Properties

IUPAC Name

ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O7S2/c1-4-44-30(40)26-23-10-5-6-11-24(23)46-29(26)33-27(38)18(2)45-31-35-34-25(36(31)20-12-14-21(15-13-20)37(41)42)17-32-28(39)19-8-7-9-22(16-19)43-3/h7-9,12-16,18H,4-6,10-11,17H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVBZOXWSZBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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